molecular formula C18H21NO3S B2419408 (2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(2,3-dimethoxyphenyl)methanone CAS No. 793678-83-8

(2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(2,3-dimethoxyphenyl)methanone

Cat. No. B2419408
CAS RN: 793678-83-8
M. Wt: 331.43
InChI Key: HKXBVDGBCUNFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(2,3-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C18H21NO3S and a molecular weight of 331.43 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1CCC2=C(C1)SC(=C2C(=O)C3=C(C(=CC=C3)OC)OC)N . This indicates that the molecule contains a benzothiophene ring fused with a tetrahydro ring, an amino group attached to the benzothiophene ring, and a dimethoxyphenyl methanone group also attached to the benzothiophene ring .


Physical And Chemical Properties Analysis

This compound should be stored at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not provided in the available resources .

Scientific Research Applications

Antiviral Activity

Studies have shown that certain derivatives of this compound possess antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (a related compound) demonstrated inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L . Investigating the antiviral potential of our compound could lead to new treatments or preventive strategies.

Electrochemical Applications

The polarization resistance of this compound has been evaluated using electrochemical impedance spectroscopy (EIS). Understanding its behavior in different environments can inform the development of corrosion inhibitors or sensors .

Organic Synthesis and Functionalization

Functionalized pyrimidines with amino and halogen groups serve as versatile precursors for structural alterations. Researchers have utilized similar compounds in the synthesis of pyrimidine-based molecules . Our compound could play a role in creating diverse chemical libraries.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its effects would likely depend on the specific context of its use, such as the type of biological system or reaction conditions .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. It is intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Given its complex structure and functional groups, it could be of interest in various areas of research, including organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-10-7-8-11-14(9-10)23-18(19)15(11)16(20)12-5-4-6-13(21-2)17(12)22-3/h4-6,10H,7-9,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBVDGBCUNFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)C3=C(C(=CC=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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